molecular formula C9H6F13I B1589933 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane CAS No. 89889-20-3

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane

Cat. No.: B1589933
CAS No.: 89889-20-3
M. Wt: 488.03 g/mol
InChI Key: DBWLHXGWJWZTDX-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane is a highly fluorinated organic compound with the molecular formula C9H6F13I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated iodinated alkane. The compound is known for its unique chemical properties, which are influenced by the strong electronegativity of fluorine and the reactivity of iodine.

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane typically involves the iodination of a perfluorinated precursor. One common method includes the reaction of a perfluorinated alkane with iodine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of the iodine atom at the desired position on the carbon chain. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.

    Reduction Reactions: The compound can be reduced to form perfluorinated alkanes by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form perfluorinated carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other perfluorinated compounds and as a reagent in various organic reactions.

    Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane exerts its effects is primarily through its interactions with other molecules. The strong electronegativity of fluorine atoms creates a highly polar molecule, which can influence the reactivity and binding affinity of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane can be compared with other perfluorinated iodinated alkanes, such as:

  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane

These compounds share similar structural features but differ in the position of the iodine atom and the length of the carbon chain

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-9-iodononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F13I/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWLHXGWJWZTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535646
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89889-20-3
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane
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Reactant of Route 3
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1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane
Reactant of Route 4
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1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane

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